DL-Pipecolic Acid-d9

Übersicht

Beschreibung

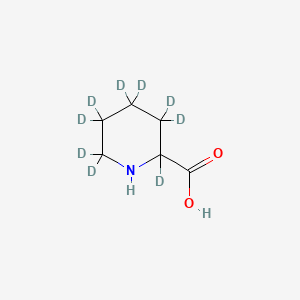

DL-Pipecolic Acid-d9, also known as 2-Piperidine-2,3,3,4,4,5,5,6,6-d9-carboxylic Acid, is a deuterated form of pipecolic acid. This compound is often used in analytical chemistry, particularly as an internal standard for mass spectrometry. The deuterium atoms replace the hydrogen atoms, providing a slight mass difference that allows for accurate quantification of DL-pipecolic acid in complex biological samples . It is particularly useful in metabolomics research due to its role in metabolic pathways related to lysine degradation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Pipecolic Acid-d9 is synthesized through the deuteration of pipecolic acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The deuteration process is carefully controlled to achieve the desired isotopic labeling .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Pipecolic Acid-d9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or aldehyde form.

Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pipecolic acid ketone, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

DL-Pipecolic Acid-d9 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of DL-Pipecolic Acid-d9 involves its role as a tracer in metabolic studies. The deuterium atoms provide a mass difference that allows for precise tracking of the compound through various metabolic pathways. This helps in understanding the kinetics and dynamics of lysine degradation and other related processes . The primary molecular targets include enzymes involved in lysine metabolism, such as lysine aminotransferase and lysine dehydrogenase .

Vergleich Mit ähnlichen Verbindungen

Pipecolic Acid: The non-deuterated form of DL-Pipecolic Acid-d9, commonly used in similar applications but without the isotopic labeling.

L-Proline: Another cyclic amino acid with similar structural features but different metabolic roles.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and tracing in metabolic studies, making it a valuable tool in research and industry .

Biologische Aktivität

DL-Pipecolic Acid-d9 is a deuterated derivative of pipecolic acid, an amino acid metabolite of lysine. This compound has garnered attention in biological research due to its unique isotopic labeling, which enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₆D₉H₂NO₂

- Molecular Weight : 138.21 g/mol

- Structure : this compound features a six-membered ring containing a nitrogen atom, similar to its non-deuterated form but distinguished by the presence of deuterium atoms.

Metabolic Pathways

This compound plays a significant role in various metabolic pathways. It is primarily involved in:

- Neurotransmitter Regulation : Pipecolic acid is known to influence the central inhibitory gamma-aminobutyric acid (GABA) system, which is crucial for maintaining neural excitability and preventing overactivity in the brain .

- Immune Response Modulation : Research indicates that pipecolic acid derivatives may have neuroprotective effects and could be beneficial in treating neurological disorders. For instance, N-hydroxy-pipecolic acid (NHP), a metabolite of pipecolic acid, has been linked to plant immunity against pathogens .

Neuroprotective Effects

Studies suggest that pipecolic acid may have protective effects against neurological disorders. Elevated levels of pipecolic acid have been observed in conditions such as cerebral malaria, where it correlates with neurological impairment . The compound's ability to modulate neurotransmitter systems highlights its potential therapeutic applications.

Analytical Applications

This compound serves as an internal standard in mass spectrometry. Its isotopic labeling allows researchers to accurately quantify the presence of pipecolic acid in complex biological matrices by comparing the signals from the labeled and unlabeled compounds. This application is particularly valuable in metabolic studies where tracking the fate of metabolites is essential.

Case Studies and Research Findings

- Cerebral Malaria Study : In a study involving children with cerebral malaria, elevated levels of pipecolic acid were found in plasma samples from subjects with severe neurological symptoms compared to those with mild malaria. This suggests a potential biomarker role for pipecolic acid in assessing disease severity .

- Plant Defense Mechanisms : Research on Arabidopsis thaliana demonstrated that NHP, derived from pipecolic acid, plays a crucial role in systemic acquired resistance (SAR) against pathogens. The enzyme UGT76B1 modifies NHP, indicating a metabolic pathway where pipecolic acid derivatives are vital for plant immunity .

- Food Source Analysis : A study analyzing food samples revealed that both D- and L-pipecolic acids are present in various foods, suggesting dietary sources may contribute to plasma levels of these metabolites. However, findings indicated that the D-isomer may primarily originate from intestinal bacterial metabolism rather than direct dietary intake .

Comparative Analysis of Pipecolic Acid Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pipecolic Acid | Non-deuterated form | Standard amino acid; lacks isotopic labeling |

| L-Pipecolic Acid | Enantiomer | Naturally occurring form; different stereochemistry |

| 2-Piperidinecarboxylic Acid | Related piperidine derivative | Similar structure but different functional groups |

| 4-Piperidinecarboxylic Acid | Piperidine derivative | Different position of carboxyl group |

| This compound | Deuterated form | Enhanced analytical properties due to deuteration |

Eigenschaften

IUPAC Name |

2,3,3,4,4,5,5,6,6-nonadeuteriopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEACLLIILLPRG-UHUJFCCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746015 | |

| Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790612-94-1 | |

| Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.